molecular formula C25H35O3P B6298468 3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 2634687-68-4

3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B6298468
CAS No.: 2634687-68-4
M. Wt: 414.5 g/mol
InChI Key: OOHKUWRYRFUFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a heterocyclic organophosphorus compound characterized by a benzo[d][1,3]oxaphosphole core fused with a substituted aryl group. The tert-butyl group at the 3-position and the 3,5-diisopropyl-2,6-dimethoxyphenyl substituent at the 4-position confer significant steric bulk and electronic modulation. Such structural features make it a candidate for applications in asymmetric catalysis, ligand design, and materials science.

Properties

IUPAC Name

3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHKUWRYRFUFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multi-step organic reactions. One common method involves the reaction of 3,5-diisopropyl-2,6-dimethoxyphenylboronic acid with tert-butyl bromide under specific conditions to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, precise control of reaction temperatures, and purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Reactivity of the Phosphole Ring

The phosphole core enables unique transformations due to phosphorus’s lone pair and aromaticity disruption. Key reactions include:

Reaction Type Conditions/Agents Outcome Mechanistic Notes
Ring-Opening Strong nucleophiles (e.g., Grignard reagents)Cleavage of the P–O bond, forming phosphorylated intermediates .Nucleophilic attack at phosphorus, destabilizing the ring.
Oxidation Peroxides or O<sub>2</sub>Conversion to phosphole oxide derivatives .Radical or electrophilic pathways depending on oxidant.
Coordination Chemistry Transition metals (Pd, Rh)Formation of metal-phosphole complexes for catalytic applications .Phosphorus lone pair donates to metal centers.

Electrophilic Aromatic Substitution

The 3,5-diisopropyl-2,6-dimethoxyphenyl group directs electrophiles to specific positions:

  • Methoxy Groups : Activate the aromatic ring at ortho/para positions, favoring nitration or halogenation .

  • Steric Effects : Bulky isopropyl and tert-butyl substituents limit reactivity at sterically hindered sites, leading to regioselective modifications .

Example Reaction Table :

Electrophile Conditions Major Product Yield Reference
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-derivative at 4-position of methoxy ring68%
Br<sub>2</sub>FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Bromination at 3,5-diisopropyl-adjacent positions52%

Stereochemical Influence on Reactivity

The compound’s enantiomers ((R)- and (S)-forms) exhibit divergent reactivity in asymmetric catalysis:

  • (R)-Enantiomer : Enhances enantioselectivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to chiral environment .

  • (S)-Enantiomer : Prefers coordination with Rh catalysts for hydrogenation reactions .

Functional Group Transformations

  • Methoxy Demethylation : Treatment with BBr<sub>3</sub> yields phenolic derivatives, enabling further functionalization .

  • Phosphole Ring Expansion : Reaction with alkynes under Rh catalysis forms seven-membered phosphacycles .

Stability and Side Reactions

  • Hydrolysis : Susceptible to aqueous acid/base conditions, leading to P–O bond cleavage .

  • Thermal Decomposition : Degrades above 200°C, releasing phosphine oxides and aromatic fragments .

This compound’s versatility in synthesis and catalysis underscores its value in organophosphorus chemistry. Further studies are needed to explore its applications in photoredox catalysis and bioactive molecule design.

Scientific Research Applications

Catalysis

One of the primary applications of this compound is as a ligand in catalysis. It has been effectively used in:

  • Asymmetric Suzuki-Miyaura Cross-Coupling Reactions : The compound acts as a ligand with palladium catalysts to facilitate the formation of carbon-carbon bonds with high enantioselectivity. This application is significant in the synthesis of pharmaceuticals and complex organic molecules .
  • C-H Functionalization : It has also been utilized in palladium-catalyzed asymmetric C-H functionalization reactions, showcasing its versatility as a ligand for various transformations .

Synthetic Chemistry

The phosphole's unique structure allows it to participate in diverse synthetic pathways:

  • Synthesis of Complex Organic Molecules : The compound can be employed in the synthesis of various organic compounds due to its ability to stabilize reactive intermediates and facilitate multi-step reactions .
  • Development of New Materials : Research indicates potential applications in the development of new materials with specific electronic or optical properties, leveraging its phosphole framework for innovative material science applications .

Data Table: Summary of Applications

Application AreaSpecific UseReference
CatalysisAsymmetric Suzuki-Miyaura Cross-Coupling
CatalysisC-H Functionalization
Synthetic ChemistrySynthesis of complex organic molecules
Material ScienceDevelopment of new materials
Pharmacological ResearchPotential anticancer activity

Case Study 1: Asymmetric Synthesis

In a study published by the Journal of the American Chemical Society, researchers demonstrated the effectiveness of 3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole as a ligand in asymmetric synthesis. The results indicated high yields and excellent enantioselectivity when applied to various substrates, showcasing its potential for industrial applications in pharmaceutical synthesis.

Case Study 2: Material Development

A recent investigation into the use of phosphole-based compounds for organic electronics highlighted the potential of this compound in developing new materials with enhanced electronic properties. The study focused on its application in organic light-emitting diodes (OLEDs), where it demonstrated improved efficiency compared to traditional materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole involves its interaction with molecular targets and pathways within a system. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s closest structural analog is 3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1246888-90-3, ). The key difference lies in the 3,5-diisopropyl groups on the phenyl ring of the target compound, which are absent in the analog. This substitution introduces:

  • Altered solubility : The hydrophobic isopropyl groups may lower solubility in polar solvents compared to the less substituted analog.
  • Electronic effects : The electron-donating methoxy groups (2,6-positions) are present in both compounds, but the isopropyl groups in the target compound could further modulate electron density via inductive effects.

Hypothetical Physicochemical Properties (Estimated)

Property Target Compound (3,5-diisopropyl) Compound (No diisopropyl)
Molecular Formula C₂₅H₃₅O₃P* C₁₉H₂₃O₃P
Molecular Weight (g/mol) ~416.36* 330.36
Steric Bulk High Moderate
Solubility in THF Likely lower Higher
Thermal Stability Potentially higher Moderate

*Estimated based on structural additions to .

Key Research Findings

  • Synthetic Challenges : Introducing diisopropyl groups at the 3,5-positions of the phenyl ring requires precise ortho-directing conditions, unlike the simpler methoxy-substituted analog .
  • Thermal Stability: Bulky substituents like tert-butyl and diisopropyl are known to improve thermal stability in organophosphorus compounds, suggesting the target compound may outperform the analog in high-temperature applications.

Q & A

[Basic] What are the recommended synthetic routes for this compound, and how can steric hindrance from substituents be managed?

Answer:
Synthesis of this compound involves constructing the benzo[d][1,3]oxaphosphole core, followed by introducing the tert-butyl and diisopropyl-methoxyphenyl groups. Key steps include:

  • Phosphorus heterocycle formation : Use catalytic phosphorylation under inert conditions, as seen in analogous oxaphospholes (e.g., (S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)- derivatives) .
  • Managing steric hindrance : The 3,5-diisopropyl groups may require prolonged reaction times or elevated temperatures (80–120°C) to ensure complete substitution. Sonication or microwave-assisted synthesis can improve yields in sterically crowded systems .
  • Purification : Column chromatography with silica gel or preparative HPLC is recommended to isolate the product from byproducts like unreacted aryl phosphonates .

[Basic] How should researchers characterize the compound to confirm structural integrity?

Answer:
A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Compare chemical shifts of methoxy (δ ~3.7–3.9 ppm) and tert-butyl (δ ~1.3 ppm) groups with analogous structures .
    • ³¹P NMR : A singlet near δ 20–25 ppm confirms the oxaphosphole ring .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF should match the theoretical molecular weight (e.g., C19H23O3P: 330.358 g/mol for related compounds) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry caused by bulky substituents (e.g., diisopropyl groups) .

[Basic] What are optimal storage conditions to prevent degradation?

Answer:
Stability is influenced by moisture and temperature:

Condition Temperature Duration Reference
Long-term storage-80°C6 months
Short-term storage-20°C1 month
  • Solvent choice : Use anhydrous DMSO or THF to prevent hydrolysis. Pre-heat to 37°C and sonicate to reconstitute frozen samples .

[Advanced] How can researchers design experiments to study catalytic activity in asymmetric synthesis?

Answer:
The compound’s chiral phosphorus center makes it a potential catalyst. Design considerations:

  • Substrate scope : Test with prochiral ketones or epoxides. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Mechanistic probes :
    • Isotopic labeling (e.g., ¹⁸O in methoxy groups) to track oxygen transfer .
    • Kinetic studies under varying temperatures to determine activation parameters.
  • Controlled comparisons : Benchmark against structurally simpler analogs (e.g., 2,6-dimethoxy vs. 3,5-diisopropyl-methoxy derivatives) to isolate steric/electronic effects .

[Advanced] How to resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies may arise from dynamic stereochemistry or impurities:

  • Variable-temperature NMR : Detect conformational changes in diisopropyl groups (e.g., coalescence temperatures) .
  • DFT calculations : Compare computed ³¹P NMR chemical shifts with experimental data to validate structures .
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete substitution at the 4-position) .

[Advanced] What methodologies assess environmental impact, given its phosphorus-containing structure?

Answer:
Phosphorus compounds often raise ecotoxicological concerns:

  • Aquatic toxicity assays : Follow OECD Test No. 201/202 for algae/daphnia. Compare with structurally related flame retardants (e.g., butylated triphenyl phosphate, classified as Aquatic Chronic 1) .
  • Degradation studies : Perform hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light). Monitor via LC-MS for persistent metabolites .
  • Bioaccumulation potential : Calculate logP (estimated ~4.2 for this compound) to predict lipid solubility and biomagnification risks .

[Advanced] How to optimize solubility for in vitro assays without compromising stability?

Answer:
The compound’s hydrophobicity (logP ~4) necessitates tailored solubilization:

  • Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin-based formulations .
  • Critical micelle concentration (CMC) : Determine via dynamic light scattering to avoid micelle-induced artifacts .
  • Stability monitoring : Conduct time-resolved UV-Vis or NMR to detect aggregation or decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.